molecular formula C18H19NO2 B1355112 2-(Morpholinomethyl)benzophenone CAS No. 736075-46-0

2-(Morpholinomethyl)benzophenone

Cat. No.: B1355112
CAS No.: 736075-46-0
M. Wt: 281.3 g/mol
InChI Key: RBGNDEVPFOAICT-UHFFFAOYSA-N
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Description

Contextualization within Modern Benzophenone (B1666685) Chemistry and Aminomethyl Derivatives

The benzophenone framework, consisting of a ketone flanked by two phenyl rings, is a ubiquitous and fundamental scaffold in organic chemistry. google.comnih.gov It is not merely a simple diaromatic ketone but a versatile building block whose utility spans from being a classical photosensitizer in photochemical reactions to a core structure in numerous biologically active compounds. nih.gov The reactivity of the benzophenone core, particularly its ability to undergo photoreduction and act as a triplet sensitizer, has been extensively studied and harnessed in various applications. nih.govresearchgate.net

The introduction of aminomethyl groups to aromatic scaffolds, a process often achieved through the Mannich reaction, represents a significant strategy for molecular functionalization. This modification introduces a basic nitrogen atom, which can profoundly influence a molecule's physicochemical properties, such as solubility and basicity. In the context of benzophenones, the addition of an aminomethyl substituent, as seen in 2-(Morpholinomethyl)benzophenone, creates a new class of derivatives. These derivatives combine the photochemical characteristics of the benzophenone core with the conformational flexibility and potential for hydrogen bonding provided by the aminomethyl group. nih.govgoogle.com

Significance and Research Trajectories of Benzophenone Scaffolds Bearing Amine Functionalities

Benzophenone scaffolds that feature amine functionalities are significant targets in organic and medicinal chemistry research. The amine group can serve multiple roles, acting as a key pharmacophore, a handle for further synthetic elaboration, or a modulator of the molecule's electronic and photophysical properties. google.com Research has shown that the introduction of an amino group, particularly at the ortho position of the benzophenone ring, can be crucial for enhancing biological activity, such as in the development of antimitotic agents that inhibit tubulin polymerization. google.com

The morpholine (B109124) ring, specifically, is considered a "privileged structure" in medicinal chemistry. nih.gov Its incorporation into drug candidates is a well-established strategy to improve pharmacokinetic profiles, enhance solubility, and provide favorable interactions with biological targets. nih.gov Therefore, benzophenones bearing a morpholine moiety, such as this compound, are investigated for their potential in drug discovery and as intermediates for more complex pharmaceutical agents. nih.gov Furthermore, the electron-donating nature of the morpholine group can modify the UV absorption characteristics and photostability of the benzophenone core, opening research avenues in materials science for applications like photo-crosslinking agents. nih.gov

Rationale for Comprehensive Academic Investigation of this compound

The primary rationale for the academic and industrial investigation of this compound stems from its role as a versatile synthetic intermediate. Its unique structure, combining the benzophenone and morpholine motifs, makes it a valuable building block for constructing more complex molecules with potential applications in pharmaceuticals and other fine chemicals. nih.gov The synthesis of this compound is detailed in patent literature, highlighting its utility in creating a library of related derivatives.

A key synthetic pathway to this compound hydrochloride has been established, starting from 2-methyl-benzophenone. This multi-step process, involving protection of the ketone, radical bromination, and subsequent nucleophilic substitution with morpholine, underscores the chemical ingenuity required to access ortho-functionalized benzophenones. The resulting compound serves as a platform for further molecular exploration. The presence of the reactive morpholine nitrogen and the benzophenone core allows for a wide range of subsequent chemical transformations, making it a target for researchers looking to develop novel compounds with tailored properties. nih.gov Its study is therefore driven by the need for accessible and versatile intermediates in the synthesis of new chemical entities.

Data Tables

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValueSource(s)
IUPAC Name [2-(morpholin-4-ylmethyl)phenyl]-phenylmethanone nih.gov
CAS Number 736075-46-0 nih.gov
Molecular Formula C₁₈H₁₉NO₂-
Molecular Weight 281.35 g/mol nih.gov
Melting Point (HCl Salt) 182°C

Table 2: Summary of Synthetic Route for this compound Hydrochloride

StepStarting Material(s)Key ReagentsProductSource(s)
A 2-Methylbenzophenone (B1664564)Ethylene (B1197577) glycol, p-toluenesulfonic acid2-Phenyl-2-o-tolyl-1,3-dioxolane
B 2-Phenyl-2-o-tolyl-1,3-dioxolaneBromine, Sodium bicarbonate, Light source2-Phenyl-2-(o-bromomethylphenyl)-1,3-dioxolane
C 2-Phenyl-2-(o-bromomethylphenyl)-1,3-dioxolaneMorpholine, Dichloromethane (B109758), Hydrochloric acidThis compound hydrochloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(morpholin-4-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGNDEVPFOAICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517352
Record name {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736075-46-0
Record name {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Morpholinomethyl Benzophenone and Its Specific Derivatives

Established Synthetic Routes to the 2-(Morpholinomethyl)benzophenone Core Structure

The synthesis of the this compound scaffold is a multi-step process that relies on the careful introduction of the key morpholinomethyl moiety onto a pre-formed benzophenone (B1666685) architecture.

The primary strategy for installing the 2-(morpholinomethyl) group involves a nucleophilic substitution reaction. This typically begins with a benzophenone that has a reactive group, such as a halomethyl group (e.g., bromomethyl), at the 2-position of one of the phenyl rings. Morpholine (B109124), acting as a nucleophile, then displaces the halide to form the desired C-N bond, yielding the final product. google.com

This approach is advantageous as it allows for the late-stage introduction of the morpholine ring, enabling the synthesis of various derivatives by first modifying the benzophenone core. The synthesis of the necessary precursors, particularly 2-methylbenzophenones, is often achieved through classic organic reactions like the Friedel-Crafts acylation. mdpi.comasianpubs.org

A documented synthetic route to this compound starts with 2-methylbenzophenone (B1664564). google.com To prevent unwanted reactions at the carbonyl group during subsequent steps, it is first protected. This can be achieved by reacting it with ethylene (B1197577) glycol to form a 1,3-dioxolane. google.com

The crucial step of introducing a reactive handle involves the bromination of the methyl group. This is typically accomplished via a free-radical bromination using a light source (like a sun gun) and a brominating agent in a solvent such as carbon tetrachloride. google.com The resulting 2-(bromomethyl)phenyl derivative is then reacted with morpholine in a solvent like dichloromethane (B109758). This nucleophilic substitution proceeds, often overnight at room temperature, to yield this compound after an acidic workup and basification to isolate the product. google.com

Table 1: Example Reaction Scheme for this compound Synthesis This table is interactive. You can sort and filter the data.

Step Starting Material Reagents Conditions Product
A 2-Methylbenzophenone Ethylene glycol, p-toluenesulfonic acid Toluene, Dean-Stark apparatus 2-Phenyl-2-o-tolyl-1,3-dioxolane
B 2-Phenyl-2-o-tolyl-1,3-dioxolane Bromine, Sodium bicarbonate Carbon tetrachloride, light irradiation, reflux 2-Phenyl-2-(o-bromomethylphenyl)-1,3-dioxolane
C 2-Phenyl-2-(o-bromomethylphenyl)-1,3-dioxolane Morpholine Dichloromethane, room temperature This compound

Data sourced from patent information describing the synthesis of 2-morpholinomethylbenzophenone. google.com

Synthesis of Halogenated Derivatives of this compound

Halogenated derivatives of this compound are of significant interest for modifying the compound's electronic properties and providing handles for further chemical transformations.

The synthesis of specifically brominated analogues, such as 3'-Bromo-2-morpholinomethyl benzophenone, is achieved through the direct bromination of the parent compound. The key to this synthesis is regioselectivity—controlling the position of bromine addition. This is typically accomplished by treating this compound with a brominating agent like elemental bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is carried out in a suitable solvent, such as dichloromethane or carbon tetrachloride, under controlled conditions to favor substitution at the 3'-position of the unsubstituted phenyl ring. The use of specific reagents and buffered solutions can be critical in directing the halogenation to the desired position on an aromatic system. rsc.org Reagents like tetrabutylammonium (B224687) tribromide (TBATB) are also known for their effectiveness and mild reaction conditions in regioselective bromination processes. nih.gov

The synthesis of fluorinated and chlorinated analogues can be approached in two main ways:

Halogenation of the Pre-formed Scaffold: Similar to bromination, direct chlorination or fluorination of this compound could be attempted, although controlling regioselectivity can be challenging.

Building from Halogenated Precursors: A more common and controlled method involves using halogenated starting materials in a Friedel-Crafts acylation or a related reaction to build the benzophenone core. google.com

For fluorinated analogues , synthetic strategies often involve iterative nucleophilic aromatic substitution on highly fluorinated starting materials. nih.govnih.gov For instance, a Grignard reagent derived from a fluorinated bromo-benzene could be reacted with a corresponding benzaldehyde, followed by oxidation, to produce a fluorinated benzophenone core. nih.govnih.gov This fluorinated core, already containing the desired halogen pattern, could then undergo the sequence of reactions described in section 2.1.2 to introduce the morpholinomethyl group.

For chlorinated analogues , synthesis often begins with chlorinated precursors. researchgate.netnih.gov For example, a Friedel-Crafts reaction between an appropriate aromatic compound and a chlorinated benzoyl chloride can yield a chlorinated benzophenone. mdpi.comgoogle.com This product would then serve as the starting material for the introduction of the morpholinomethyl side chain.

Table 2: Selected Halogenated Benzophenone Derivatives and Precursors This table is interactive. You can sort and filter the data.

Compound Name Molecular Formula Key Halogen Synthetic Utility/Note
3'-Bromo-2-morpholinomethyl benzophenone C₁₈H₁₈BrNO₂ Bromine Synthesized by direct bromination of the parent compound.
2-Amino-5-bromo-2',6'-difluoro benzophenone C₁₃H₈BrF₂NO Bromine, Fluorine A precursor containing multiple halogens.
Bis(2,4,5-trifluorophenyl)methanone C₁₃H₂F₆O Fluorine A highly fluorinated benzophenone used for synthesizing derivatives via nucleophilic substitution. nih.govnih.gov
2-Amino-5-chlorobenzophenone C₁₃H₁₀ClNO Chlorine A common chlorinated precursor for more complex molecules. researchgate.net

This table highlights various halogenated benzophenones that serve as examples or precursors for halogenated derivatives in this class.

Derivatization via Coupling and Functional Group Transformations on the this compound Framework

The this compound framework can be further modified to create a diverse library of compounds. The introduction of a halogen, particularly bromine, provides a versatile handle for cross-coupling reactions. The bromine atom on a derivative like 3'-Bromo-2-morpholinomethyl benzophenone can participate in palladium-catalyzed reactions such as Suzuki or Sonogashira couplings, allowing for the formation of new carbon-carbon bonds and the attachment of various aryl, alkyl, or alkynyl groups.

Furthermore, the benzophenone core itself contains a reactive carbonyl (keto) group. This group can undergo photochemical reactions. Upon irradiation with UV light, the benzophenone moiety can form a ketyl radical, which is capable of reacting with molecules that have C-H bonds, such as alcohols or alkanes. nih.govresearchgate.net This post-synthetic modification technique allows for the covalent attachment of new functional groups directly to the carbonyl carbon, transforming it from a sp² to a sp³ center and creating a more complex, three-dimensional structure. nih.gov

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Heck Coupling)

The construction of the core benzophenone skeleton and the introduction of the morpholinomethyl group can be achieved through various powerful carbon-carbon bond-forming reactions. The Mannich reaction offers a direct route to the final product, while cross-coupling reactions like the Suzuki and Heck reactions are instrumental in building the benzophenone framework itself.

Mannich Reaction

The most direct method for synthesizing this compound is the Mannich reaction. This is a three-component condensation involving a ketone with an acidic α-proton (benzophenone or a precursor), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (morpholine). organic-chemistry.orgbyjus.com The reaction proceeds through the formation of an iminium ion from morpholine and formaldehyde, which then acts as an electrophile and is attacked by the enol form of the ketone. byjus.comyoutube.com This process creates the C-C bond between the benzophenone's aromatic ring and the methylene (B1212753) group of the morpholinomethyl substituent. byjus.com The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds, often referred to as Mannich bases. byjus.com

The general mechanism involves two primary steps:

Iminium Ion Formation: The reaction between morpholine and formaldehyde, often under acid catalysis, generates a reactive electrophile known as the Eschenmoser salt or a similar iminium ion. byjus.comyoutube.com

Nucleophilic Attack: The ketone's enol form acts as a nucleophile, attacking the iminium ion to form the final β-amino-carbonyl compound. byjus.com

This reaction is widely used in the synthesis of pharmaceuticals, including antidepressants and anti-inflammatory drugs. byjus.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organoboron compound and an organohalide. mdpi.comlibretexts.org This reaction is exceptionally useful for constructing the biaryl ketone structure of benzophenone from two separate aryl components. For instance, a 2-halobenzoyl chloride can be coupled with a phenylboronic acid, or a 2-formylphenylboronic acid could be coupled with an aryl halide, followed by oxidation. mdpi.com

The catalytic cycle generally consists of three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

Transmetalation: The organoboron species transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups couple, forming the product and regenerating the palladium(0) catalyst.

The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. youtube.com Various palladium precursors and ligands can be used to optimize the reaction for specific substrates. libretexts.org

Table 1: Example Conditions for Suzuki-Miyaura Coupling to Synthesize Aryl Ketones

Aryl Halide Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
4-Bromobenzoyl chloride Phenylboronic acid Pd2dba3 (5%) K2CO3 Toluene Reflux N/A mdpi.com
4-Bromoanisole 2-Pyridylboronate Pd2dba3 (1.0%) KF Dioxane 100 74 nih.gov
3,5-(CF3)2-bromobenzene 2-Pyridylboronate Pd2dba3 (1.0%) KF Dioxane 100 82 nih.gov

Heck Reaction

The Mizoroki-Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically coupling an aryl or vinyl halide with an alkene. sctunisie.orgyoutube.com While not a direct route to the final product, it can be used to synthesize key intermediates. For example, an ortho-halobenzophenone could be coupled with ethylene to introduce a vinyl group, which could then be further functionalized. Alternatively, a key step in the production of the asthma drug Singulair™ involves a Heck reaction to form a ketone intermediate. libretexts.org

The reaction mechanism involves the oxidative addition of the halide to the palladium catalyst, followed by migratory insertion of the olefin, β-hydride elimination to release the product, and regeneration of the catalyst with a base. youtube.com The choice of catalyst, ligand, base, and solvent is crucial for reaction efficiency. sctunisie.org

Table 2: Example Conditions for Heck Coupling of Aryl Halides with Styrene

Aryl Halide Catalyst (mol%) Base Solvent Temp (°C) Time (h) Reference
Aryl chloride PdCl{C6H3-2,6-(OPiPr2)2} (0.6%) K2CO3 DMF/Water 120 12 sctunisie.org
Aryl bromide Pd EnCat®40 (0.8%) AcONa Ethanol 140 (mw) 0.5 frontiersin.org

Substitution Reactions Involving Peripheral Groups

Once a suitable benzophenone core is synthesized, the morpholine moiety is typically introduced via nucleophilic substitution. This approach involves creating a reactive site on the benzophenone, usually at the ortho-position, which can then be attacked by morpholine.

The most common strategy involves the nucleophilic substitution of a benzylic halide. nih.gov This two-step process would entail:

Halogenation: A 2-methylbenzophenone precursor is subjected to radical halogenation (e.g., using N-bromosuccinimide) to form 2-(bromomethyl)benzophenone.

Nucleophilic Substitution: The resulting 2-(halomethyl)benzophenone serves as an excellent electrophile. nih.gov Morpholine, acting as a nucleophile, displaces the halide to form the final this compound product.

This method is broadly applicable for creating a variety of benzyl (B1604629) amines, ethers, and esters from a common halide precursor. nih.gov Research has also shown the synthesis of various morpholine-conjugated benzophenone analogues through multi-step sequences starting from hydroxy-substituted benzophenones, where substitution reactions are key steps. researchgate.netnih.gov

Table 3: Examples of Nucleophilic Substitution for Amine Synthesis

Electrophile Nucleophile Conditions Product Type Reference
2-Chloromethyl-2,1-borazaronaphthalene 1-Methylimidazole N/A Azaborine-amine nih.gov
2-Chloromethyl-2,1-borazaronaphthalene Phthalimide N/A Azaborine-phthalimide nih.gov
(4-hydroxy-aryl)-aryl methanone (B1245722) derivative Ethyl bromoacetate K2CO3, Acetone Phenoxy-acetate ester researchgate.net

Oxidation and Reduction Transformations of the Benzophenone Moiety

The carbonyl group of the benzophenone core is a key functional handle that can undergo oxidation and reduction transformations. These reactions are crucial for synthesizing derivatives where the ketone is converted to an alcohol or for confirming the structure through chemical means.

Reduction of the Carbonyl Group

The ketone functionality of a benzophenone derivative can be readily reduced to a secondary alcohol (a benzhydrol). chegg.com A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727) or ethanol. chegg.com The reaction involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. Subsequent workup with water hydrolyzes the intermediate borate (B1201080) ester to yield the final alcohol product. chegg.com

More sophisticated methods using ruthenium complexes, such as trans-RuCl₂(phosphine)₂(1,2-diamine), can achieve highly selective hydrogenation of benzophenones to benzhydrols under mild conditions, often with very high yields and catalyst turnover. cmu.edu

Table 4: Reagents for the Reduction of Benzophenone

Reagent Solvent Conditions Product Reference
Sodium Borohydride (NaBH4) Methanol (MeOH) N/A Diphenylmethanol chegg.com
H2, trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(diamine) 2-Propanol, t-C₄H₉OK 8 atm, 23-35 °C Benzhydrols cmu.edu
Synthesis Gas (H₂ + CO) None (or inert solvent) 160-220 °C Alcohols google.com

Oxidation of the Benzhydrol Group

The reverse transformation, the oxidation of a benzhydrol derivative back to the benzophenone, is also a fundamental reaction. This can be useful for synthesis or for confirming the identity of a reduction product. A variety of oxidizing agents can accomplish this. quizlet.com

A common laboratory method involves using an in-situ generated hypochlorous acid (HOCl) from commercial bleach (sodium hypochlorite (B82951), NaClO) and acetic acid. youtube.comwpmucdn.com To overcome solubility issues between the aqueous bleach and the organic alcohol, a phase transfer catalyst like tetrabutylammonium hydrogensulfate can be employed to shuttle the hypochlorite oxidant into the organic phase where the reaction occurs. wpmucdn.comchemedx.org

Table 5: Reagents for the Oxidation of Diphenylmethanol

Reagent Co-reagent/Solvent Catalyst Product Reference
Sodium Hypochlorite (bleach) Acetic Acid, Acetone None Benzophenone youtube.com
Sodium Hypochlorite (bleach) Ethyl Acetate Tetrabutylammonium hydrogensulfate Benzophenone chemedx.org

Mechanistic Investigations of Chemical Reactions Involving 2 Morpholinomethyl Benzophenone

Elucidation of Reaction Pathways and Transient Intermediates

The unique structural features of 2-(Morpholinomethyl)benzophenone, namely the benzophenone (B1666685) chromophore and the morpholinomethyl group, allow for a diverse range of chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling their outcomes and designing new synthetic applications.

The benzophenone moiety is a well-known chromophore that exhibits rich photochemical reactivity upon absorption of ultraviolet (UV) light. researchgate.net The process typically begins with the excitation of the benzophenone molecule from its ground state (S₀) to an excited singlet state (S₁), followed by efficient intersystem crossing to a more stable triplet state (T₁). rsc.org This triplet state, which has a diradical character, is a powerful hydrogen atom abstractor. hilarispublisher.com

In the presence of a suitable hydrogen donor, the triplet benzophenone can abstract a hydrogen atom to form a benzophenone ketyl radical. researchgate.netchempedia.info For instance, when irradiated in a solvent like isopropanol (B130326), benzophenone abstracts a hydrogen atom from the alcohol, leading to the formation of the ketyl radical and an alcohol-derived radical. nih.gov The subsequent coupling of two ketyl radicals results in the formation of benzopinacol. hilarispublisher.com

The introduction of the morpholinomethyl group at the 2-position of the benzophenone core can influence its photochemical properties. This substituent may enhance the absorption of UV radiation and potentially improve the photostability of the compound. While specific studies on the photochemical radical generation from this compound are not extensively detailed in the provided search results, the fundamental mechanism is expected to follow the established pathway of the benzophenone chromophore. The excited triplet state of the benzophenone core would be the key intermediate responsible for initiating radical reactions. The decay kinetics of benzophenone triplets and the corresponding ketyl radicals have been studied in various environments, revealing processes like cage recombination of radical pairs. nih.govrsc.org

Table 1: Key Intermediates in Benzophenone Photochemistry

Intermediate Description Formation Pathway
Triplet Benzophenone (T₁) An excited state with two unpaired electrons, acting as a diradical. Intersystem crossing from the excited singlet state (S₁) after UV absorption.

| Benzophenone Ketyl Radical | A radical species formed by the hydrogen atom abstraction by triplet benzophenone. researchgate.net | Reaction of triplet benzophenone with a hydrogen donor. hilarispublisher.com |

The chemical structure of this compound offers sites for both nucleophilic and electrophilic attack. The carbonyl group of the benzophenone moiety is electrophilic and can react with nucleophiles. Conversely, the nitrogen atom of the morpholine (B109124) ring possesses a lone pair of electrons, rendering it nucleophilic.

The morpholine ring in this compound can participate in nucleophilic substitution reactions. Isocyanides, for example, have been shown to act as versatile nucleophiles in SN2 reactions with alkyl halides, leading to the formation of highly substituted secondary amides after hydrolysis of the intermediate nitrilium ion. nih.gov While a direct example with this compound is not provided, the nucleophilic nature of the morpholine nitrogen suggests its potential to engage in similar transformations.

Electrophilic activation can occur at the carbonyl carbon. For instance, in the presence of a strong acid, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weak nucleophiles.

The this compound molecule can undergo both oxidation and reduction at different sites.

Oxidative Transformations: The compound can be oxidized to form the corresponding ketones or carboxylic acids. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed for such transformations. The mechanism of oxidation would depend on the specific reagent used. For example, oxidation with MnO₂ has been shown to proceed via radical coupling for other benzophenone derivatives. youtube.com

Reductive Transformations: The ketone group of the benzophenone moiety can be reduced to a secondary alcohol. This reduction can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism of reduction with these hydride reagents involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. youtube.com A subsequent workup with a proton source then yields the alcohol. The reduction of benzophenone can also be achieved through transfer hydrogenation, for example, using isopropanol in the presence of a suitable catalyst. researchgate.net

Another important reductive pathway for benzophenones is the formation of a ketyl radical anion through one-electron reduction by an alkali metal like sodium. wikipedia.orgnih.gov This deep blue colored radical is a key intermediate in reactions like the pinacol (B44631) coupling. wikipedia.org

Table 2: Common Reagents for Oxidation and Reduction of this compound

Transformation Reagent Product Type
Oxidation Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) Ketones, Carboxylic acids

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

Computational Approaches to Mechanistic Understanding

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights into transition states, reaction energetics, and dynamic pathways that can be difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure and reactivity of molecules. scialert.netchemrxiv.org It can be employed to calculate the geometries of reactants, products, and, crucially, transition states, which represent the energy maxima along a reaction coordinate. By determining the energy of the transition state relative to the reactants, the activation energy of a reaction can be predicted, providing a quantitative measure of its feasibility.

For this compound, DFT calculations could be used to:

Investigate the mechanism of hydrogen abstraction by the triplet benzophenone chromophore by locating the transition state for this process. nih.gov

Model the nucleophilic attack on the carbonyl carbon, elucidating the transition state and the influence of the morpholinomethyl substituent on the reaction barrier.

Study the energetics of oxidative and reductive pathways, comparing the feasibility of different mechanisms.

Analyze the electronic properties of the molecule, such as frontier molecular orbitals, to predict sites of reactivity. researchgate.net

For example, DFT studies on other benzophenone derivatives have been used to investigate their ground state properties, absorption spectra, and the nature of their electronic transitions. scialert.net Similar studies on this compound could provide a deeper understanding of its chemical behavior.

While DFT is excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations can provide a picture of the dynamic evolution of a chemical system over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of conformational changes and the observation of reaction pathways as they occur.

In the context of this compound, MD simulations could be used to:

Simulate the photochemical dynamics following UV excitation, tracking the processes of internal conversion and intersystem crossing that lead to the formation of the reactive triplet state. nih.gov

Investigate the interaction of the molecule with its solvent environment and how solvent dynamics influence reaction rates.

Explore the conformational flexibility of the morpholinomethyl group and its impact on the accessibility of the reactive sites.

Simulate the binding of the molecule to a biological target, such as an enzyme active site, to understand its mechanism of action in a biological context. mdpi.com

For instance, MD simulations have been used to study the nonadiabatic dynamics of benzophenone itself, tracing the internal conversion between excited states. nih.gov Applying such methods to this compound could reveal how the substituent modifies these fundamental photophysical processes.

Influence of the Morpholinomethyl Substituent on Reaction Kinetics and Selectivity

The presence of the morpholinomethyl group at the 2-position of the benzophenone molecule introduces a combination of electronic and steric factors that can profoundly impact the kinetics and selectivity of its chemical transformations. This substituent's influence can be dissected into several key aspects: steric hindrance, potential for intramolecular catalysis, and electronic modifications of the benzophenone system.

Steric Effects:

The bulky nature of the morpholinomethyl group is anticipated to be a primary determinant of reaction kinetics and selectivity. By occupying the space adjacent to the carbonyl group, it can hinder the approach of reactants. This steric impediment would be particularly pronounced in reactions involving nucleophilic attack at the carbonyl carbon or reactions at the ortho position of the phenyl ring.

For instance, in nucleophilic addition reactions, the rate would likely be slower compared to unsubstituted benzophenone due to the increased steric bulk around the electrophilic carbonyl center. This effect can be illustrated by comparing the hypothetical relative rates of reaction for a generic nucleophile with benzophenone and its ortho-substituted analogues.

Hypothetical Relative Reaction Rates for Nucleophilic Addition

CompoundSubstituent at C2Expected Relative RatePrimary Influencing Factor
Benzophenone-H1.00Baseline
2-Methylbenzophenone (B1664564)-CH₃< 1.00Steric Hindrance
2-Isopropylbenzophenone-CH(CH₃)₂<< 1.00Increased Steric Hindrance
This compound-CH₂-N(CH₂CH₂)₂O<<< 1.00Significant Steric Hindrance

This table illustrates the expected trend where increasing the size of the ortho substituent progressively decreases the reaction rate. The morpholinomethyl group, with its considerable size, would be expected to cause a significant reduction in the rate of reactions such as Grignard additions or reductions with hydride reagents.

Potential for Intramolecular Catalysis and Directing Effects:

The nitrogen atom within the morpholine ring introduces a basic site in proximity to the reactive centers of the benzophenone molecule. This opens up the possibility of intramolecular catalysis. In reactions that are catalyzed by base, the morpholinomethyl group could act as an internal catalyst, potentially accelerating the reaction compared to an intermolecularly catalyzed equivalent.

Furthermore, the nitrogen atom can act as a directing group in certain reactions, such as ortho-metalation. The ability to coordinate with a metal, like lithium in organolithium reagents, can direct deprotonation to the adjacent ortho position of the other phenyl ring, leading to high regioselectivity.

Electronic Effects:

The morpholinomethyl group is primarily considered to be weakly electron-donating through an inductive effect (-I effect from the oxygen and nitrogen atoms, but the alkyl chain can be weakly donating). This electronic influence can subtly modify the reactivity of the benzophenone system. For example, a slight increase in electron density at the carbonyl carbon could marginally decrease its electrophilicity, further slowing down nucleophilic attack.

In photochemical reactions, such as the well-known photoreduction of benzophenone, the presence of the morpholinomethyl group could influence the properties of the excited triplet state. The nitrogen atom's lone pair could potentially interact with the excited state, influencing its lifetime and reactivity. However, without specific experimental data, the precise nature and magnitude of this effect remain speculative.

Selectivity in Reactions:

The steric bulk of the morpholinomethyl group is also expected to play a crucial role in controlling the selectivity of reactions.

Regioselectivity: In reactions involving electrophilic aromatic substitution, the bulky ortho group would likely direct incoming electrophiles to the less hindered para position of the substituted ring and to the ortho and para positions of the unsubstituted ring.

Diastereoselectivity: In nucleophilic additions to the carbonyl group that generate a new stereocenter, the morpholinomethyl group could exert significant stereocontrol. The nucleophile would preferentially attack from the less hindered face of the carbonyl plane, leading to a diastereomeric excess of one product. The degree of this selectivity would be dependent on the size of the nucleophile and the reaction conditions.

Hypothetical Diastereomeric Ratio in Nucleophilic Addition

SubstrateNucleophileExpected Major DiastereomerExpected Diastereomeric Ratio (Major:Minor)
2-MethylbenzophenoneMeLiA> 1:1
This compoundMeLiA'>> 1:1

This hypothetical data suggests that the larger steric demand of the morpholinomethyl group would lead to a higher degree of facial selectivity in the addition of a nucleophile like methyllithium, resulting in a more pronounced diastereomeric excess compared to a smaller ortho substituent like a methyl group.

Advanced Spectroscopic and Analytical Characterization for In Depth Structural and Electronic Analysis of 2 Morpholinomethyl Benzophenone Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution and the solid state. emerypharma.comemory.edu It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbons present in the 2-(Morpholinomethyl)benzophenone molecule. emerypharma.com The chemical shifts in these spectra are indicative of the electronic environment of each nucleus, while the integration of ¹H signals provides the relative number of protons. emerypharma.com

Two-dimensional (2D) NMR experiments offer deeper insights into the molecular framework by revealing correlations between different nuclei. numberanalytics.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems within the morpholine (B109124) ring and the benzophenone (B1666685) backbone. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to four bonds). numberanalytics.com It is particularly useful for establishing the connectivity between the morpholinomethyl group and the benzophenone core, as well as the relative positions of substituents on the aromatic rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, regardless of whether they are directly bonded. This provides crucial information about the through-space proximity of different parts of the molecule, aiding in the determination of its conformation.

Detailed 1D and 2D NMR analyses have been successfully employed to characterize reaction products related to benzophenone, confirming complex structures and identifying new chemical entities. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Benzophenone Derivatives

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbonyl Carbon-~196
Aromatic Protons~7.2 - 7.8~128 - 138
Methyl Protons (if present)~2.3-

Note: Specific chemical shifts for this compound would require experimental data for the exact molecule. The data presented is representative of benzophenone-type structures. chemicalbook.com

Solid-State NMR for Crystalline Forms and Assemblies

Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure and dynamics of molecules in their crystalline or amorphous solid forms. europeanpharmaceuticalreview.com This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline structures with different physical properties. nih.gov By analyzing the ¹³C and other nuclei, ssNMR can distinguish between different polymorphs and provide information about the number of crystallographically inequivalent molecules in the unit cell. europeanpharmaceuticalreview.com This is crucial for understanding the solid-state packing and intermolecular interactions of this compound systems.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Functional Group Analysis

For this compound, key vibrational modes include:

C=O Stretch: A strong absorption in the FT-IR spectrum, typically around 1652 cm⁻¹, is characteristic of the benzophenone carbonyl group. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. ysu.am

C-O and C-N Stretches: Vibrations associated with the morpholine ring's C-O and C-N bonds will also be present.

Ring Vibrations: The characteristic breathing and stretching modes of the phenyl rings appear in the fingerprint region of the spectra. scialert.net

Comparative analysis of FT-IR and Raman spectra can provide a more complete vibrational assignment. mdpi.com Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict vibrational frequencies and aid in the assignment of experimental spectra for complex molecules. ysu.amnih.gov

Table 2: Key Vibrational Frequencies for Benzophenone Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretch1650 - 1670
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1400 - 1600

Note: These are general ranges and the exact positions for this compound may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. nih.gov This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy.

Furthermore, by inducing fragmentation of the parent molecule, HRMS provides valuable structural information. The resulting fragmentation pattern is a unique characteristic of the molecule and can be used to identify its substructures. researchgate.net For this compound, key fragmentation pathways would likely involve cleavage of the bond between the morpholinomethyl group and the benzophenone core, as well as characteristic losses from the aromatic rings and the morpholine moiety. This detailed fragmentation analysis helps to confirm the proposed structure. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. nih.gov

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound will show characteristic absorption bands corresponding to electronic transitions within the molecule. Benzophenone itself exhibits a strong π-π* transition and a weaker n-π* transition. researchgate.netnist.gov The position and intensity of these bands can be influenced by the morpholinomethyl substituent and the solvent environment. scispace.combris.ac.uk

Fluorescence Spectroscopy: While benzophenone itself is not strongly fluorescent due to efficient intersystem crossing to the triplet state, certain derivatives can exhibit fluorescence. nih.govnih.gov Studying the fluorescence emission spectrum, if any, of this compound and its quantum yield can provide information about its excited state dynamics. The influence of solvent polarity on the absorption and emission spectra can also reveal details about the nature of the excited states. mdpi.com

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govnih.gov By diffracting X-rays through a single crystal of this compound, it is possible to obtain a precise map of electron density, from which the positions of all atoms can be determined with high accuracy.

This technique provides unambiguous information about:

Bond lengths and angles.

The conformation of the molecule, including the dihedral angles between the phenyl rings and the orientation of the morpholinomethyl group.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding and van der Waals forces.

Advanced Chromatographic Techniques for Separation and Quantification in Complex Mixtures

The accurate separation and quantification of this compound and its related impurities or metabolites in complex mixtures necessitate the use of advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) stand out as the principal methods, offering high resolution, sensitivity, and selectivity. The choice between these techniques often depends on the analyte's properties, the complexity of the sample matrix, and the specific analytical goals, such as impurity profiling or trace-level quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of benzophenone derivatives due to its versatility in handling compounds with a wide range of polarities and molecular weights. bjbms.org For this compound, the presence of the polar morpholinomethyl group and the nonpolar benzophenone core makes reversed-phase HPLC (RP-HPLC) the most suitable approach. sielc.com

Methodologies for related benzophenone compounds typically employ C18 or other specialized reversed-phase columns. sielc.comhelixchrom.com The separation is achieved by using a mobile phase gradient, commonly consisting of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape and reproducibility. sielc.comhelixchrom.comsielc.com For instance, a gradient of acetonitrile/water from 60:40 to 90:10 has been suggested for impurity profiling of benzophenone derivatives.

Detection is a critical aspect of HPLC analysis. A Diode Array Detector (DAD) is frequently used for quantitative analysis, typically monitoring at the UV absorbance maximum of the benzophenone chromophore, around 254 nm. helixchrom.com For more demanding applications requiring higher sensitivity and selectivity, especially in complex biological or environmental matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govnih.govrsc.org This hyphenated technique provides molecular weight and structural information, allowing for definitive identification and quantification even at very low concentrations. bjbms.orgrsc.org The development of Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS methods has further enhanced analytical capabilities, offering faster analysis times and improved resolution. nih.govrsc.org

Table 1: Representative HPLC Conditions for the Analysis of Benzophenone and Related Compounds
Analyte/ClassColumnMobile PhaseDetectionReference
Benzophenone DerivativesC18Acetonitrile/Water Gradient (60:40 to 90:10)DAD (254 nm)
BenzophenoneNewcrom R1 (4.6 x 150 mm)Acetonitrile/Water/Phosphoric AcidUV (254 nm) sielc.com
1-(morpholinomethyl)-2-NaphtholNewcrom R1Acetonitrile/Water/Phosphoric AcidUV sielc.com
Benzophenone Derivatives--UHPLC-MS/MS nih.govrsc.org
Ketamine (Related Structure)Phenomenex Lux Cellulose-3 (150 x 2.00 mm)20 mM Ammonium Acetate / AcetonitrileMS/MS unibo.it

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile or Derivatized Analytes

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. tesisenred.net Direct analysis of this compound by GC can be challenging due to its relatively high molecular weight and the polarity of the morpholine moiety, which can lead to poor peak shape and thermal degradation. nih.govresearchgate.net Research on morpholine itself has shown that direct GC-MS analysis is often unsuccessful or suffers from very low sensitivity. nih.govresearchgate.net

To overcome these limitations, derivatization is a crucial sample preparation step. This process converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis. For compounds containing a morpholine group, a common strategy is nitrosation under acidic conditions using a reagent like sodium nitrite (B80452) to form a stable N-nitrosomorpholine derivative, which exhibits excellent chromatographic properties. nih.govresearchgate.net Another effective approach for amine-containing compounds is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase volatility and improve detection limits. For benzophenone-type compounds, derivatization with reagents like trifluoroacetamide (B147638) has also been successfully employed. google.com

Once derivatized, the compound can be readily analyzed by GC coupled with a mass spectrometer (GC-MS) or a tandem mass spectrometer (GC-MS/MS). The mass spectrometer provides high selectivity and sensitivity, allowing for the identification of the compound based on its characteristic mass spectrum and fragmentation pattern. researchgate.netresearchgate.net The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes significantly enhances the signal-to-noise ratio, enabling the quantification of trace-level impurities or metabolites in complex sample matrices. tesisenred.netresearchgate.net

Table 2: GC-MS Derivatization and Analysis Strategies for Morpholine and Benzophenone Systems
Analyte/ClassDerivatization ReagentDerivative FormedKey AdvantagesReference
MorpholineSodium Nitrite / AcidN-Nitrosomorpholine (NMOR)Creates stable and volatile derivative for GC-MS analysis. nih.govresearchgate.net
Trace Impurities in this compoundBSTFASilylated DerivativeEnhances volatility for trace impurity detection (<10 ppm).
Benzophenone CompoundsTrifluoroacetamideTrifluoroacetyl DerivativeEnables simultaneous qualitative and quantitative analysis. google.com
Benzophenone & 17 DerivativesNone (Direct Analysis)Not ApplicableRapid analysis of thermally stable derivatives. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Morpholinomethyl Benzophenone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Morpholinomethyl)benzophenone. These methods provide a detailed picture of the molecule's electronic landscape and its propensity to react.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Energetic Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.govresearchgate.net This optimization is crucial as the molecular geometry dictates many of its chemical and physical properties.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. ysu.amaaru.edu.joresearchgate.net These calculations predict the frequencies of different vibrational modes within the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Comparing the calculated vibrational spectra with experimental data helps to confirm the molecular structure and assign specific vibrational modes to functional groups within the molecule. For instance, the characteristic stretching frequencies of the C=O group in the benzophenone (B1666685) core and the C-N and C-O bonds within the morpholine (B109124) ring can be accurately predicted. ysu.am

Furthermore, DFT is used to calculate the energetic profiles of the molecule. researchgate.net This includes determining the total energy of the system, which provides a measure of its stability. By mapping the energy as a function of specific geometric parameters, such as bond lengths or dihedral angles, researchers can identify stable conformers and the energy barriers between them.

Table 1: Selected Optimized Geometric Parameters for a Benzophenone Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (phenyl)1.3776 - 1.4786--
C-H (methyl)1.09--
C-N-116.3-
C-O-C-111.2-
Data derived from representative DFT calculations on similar molecular scaffolds. ajrcps.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic properties. longdom.orgresearchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. longdom.orgscirp.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov

For this compound, HOMO-LUMO analysis reveals how the different parts of the molecule—the benzophenone core and the morpholinomethyl substituent—contribute to its electronic structure. The distribution of the HOMO and LUMO across the molecule can pinpoint the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Moreover, the HOMO-LUMO energy gap is related to the electronic absorption properties of the molecule. scialert.net The energy difference corresponds to the energy required to excite an electron from the HOMO to the LUMO, which can often be correlated with the lowest energy band in the molecule's UV-Vis absorption spectrum. scialert.net Time-Dependent DFT (TD-DFT) calculations can be used to more accurately predict the electronic transition energies and oscillator strengths, providing a theoretical UV-Vis spectrum that can be compared with experimental results. scialert.net

Table 2: Representative Frontier Molecular Orbital Energies

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzophenone Derivative-6.646-1.8164.83
Data derived from DFT calculations on a related quinoline (B57606) compound. scirp.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule. nih.govphyschemres.orgresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis can elucidate the nature of intramolecular and intermolecular interactions. It can quantify the charge transfer between different parts of the molecule, such as the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms in the morpholine ring into the aromatic system of the benzophenone core. physchemres.org This charge delocalization contributes to the stability of the molecule.

Furthermore, NBO analysis is instrumental in understanding non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for how the molecule interacts with other molecules, including biological targets. researchgate.netmdpi.com By examining the interactions between the filled orbitals of one molecule and the empty orbitals of another, NBO analysis can provide insights into the strength and nature of these intermolecular bonds.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. nih.govnih.gov For this compound and its analogs, molecular docking studies are essential for predicting their binding affinity and mode of interaction with specific biological targets. nih.gov

The process involves placing the ligand in the binding site of the receptor and then using a scoring function to estimate the strength of the interaction. These scoring functions typically account for factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces. The results of molecular docking can provide valuable information about which amino acid residues in the target protein are important for binding and can guide the design of new derivatives with improved potency and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govresearchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov For this compound, MD simulations can be used to explore its conformational landscape, revealing the different shapes the molecule can adopt and the relative stability of these conformations.

When applied to a ligand-receptor complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. nih.gov These simulations can reveal how the ligand and receptor adapt to each other's presence and can identify key interactions that are maintained throughout the simulation. This dynamic information is crucial for a more complete understanding of the binding process and for designing ligands that form stable and long-lasting interactions with their targets.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are also employed to predict various spectroscopic parameters for this compound. As mentioned earlier, DFT calculations can provide accurate predictions of vibrational frequencies, which can be compared with experimental IR and Raman spectra. nih.gov

Similarly, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.orgnih.govrsc.org These calculations, often performed using methods like Gauge-Including Atomic Orbitals (GIAO), can predict the ¹H and ¹³C chemical shifts for the molecule. researchgate.net Comparing the predicted NMR spectra with experimental data can help to confirm the structure of the molecule and assign the signals in the experimental spectrum to specific atoms. columbia.edu The accuracy of these predictions has been significantly improved by the use of machine learning models trained on large datasets of experimental NMR data. arxiv.orgnih.gov

Theoretical Assessment of Non-Linear Optical (NLO) Properties

The NLO response in organic molecules is primarily governed by the intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. In the case of this compound, the morpholinomethyl group can be considered as an electron-donating moiety, while the benzophenone core, with its electron-withdrawing carbonyl group and conjugated phenyl rings, acts as the electron acceptor. The methylene (B1212753) bridge between the morpholine and the phenyl ring, however, disrupts the direct π-conjugation, which is a critical factor for large NLO responses. This separation is expected to significantly influence the efficiency of the ICT process.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. These calculations can determine key parameters such as the dipole moment (μ), the linear polarizability (α), and, most importantly for second-order NLO materials, the first hyperpolarizability (β). A larger value of β indicates a stronger NLO response. For a molecule to exhibit a non-zero β, it must be non-centrosymmetric. The substitution on one of the phenyl rings in this compound ensures this condition is met.

The magnitude of the first hyperpolarizability is strongly dependent on the extent of charge transfer from the donor to the acceptor. In systems with strong donors and acceptors linked by an efficient π-bridge, a significant change in dipole moment occurs upon excitation, leading to a large β value. While the morpholino group is a recognized electron donor, and the benzophenone system can act as an acceptor, the insulating -CH2- linker in this compound is expected to diminish the ICT, likely resulting in a modest first hyperpolarizability compared to systems with direct donor-acceptor conjugation on the aromatic ring.

To provide a contextual framework for the potential NLO properties of this compound, the calculated properties of the parent molecule, benzophenone, and a representative morpholine-containing NLO material, morpholine-p-nitrophenol, are presented below. It is crucial to note that these are different molecules, and the data is for comparative purposes only.

CompoundMethodologyDipole Moment (μ) [Debye]Average Polarizability (α) [a.u.]First Hyperpolarizability (β) [a.u.]
BenzophenoneDFT/B3LYP~3.0~170Relatively small
Morpholine-p-nitrophenolDFT/B3LYP~8.5~135Significantly larger than benzophenone

The data illustrates that while benzophenone itself possesses a dipole moment, its NLO response is limited. In contrast, a well-designed donor-acceptor system like morpholine-p-nitrophenol, where the morpholine donor and the nitro-phenol acceptor are in direct conjugation, exhibits a significantly larger hyperpolarizability. For this compound, the first hyperpolarizability value would theoretically be expected to be an improvement over unsubstituted benzophenone due to the presence of the donor group, but likely much smaller than that of directly conjugated systems like morpholine-p-nitrophenol.

Applications in Advanced Materials Science

Photoinitiator Applications in Polymerization Processes

The compound 2-(Morpholinomethyl)benzophenone belongs to the benzophenone (B1666685) family, a class of molecules widely utilized for their photoinitiating capabilities. Benzophenones are classic Type II photoinitiators, which operate via a bimolecular mechanism. polymerinnovationblog.com Upon absorbing UV light, the photoinitiator molecule enters an excited state but does not fragment directly. polymerinnovationblog.com Instead, it interacts with a co-initiator molecule to produce the free radicals that drive polymerization. polymerinnovationblog.com

Typically, the co-initiator is a tertiary amine, which can readily donate a hydrogen atom. polymerinnovationblog.com The excited benzophenone abstracts a hydrogen atom from the amine, creating a ketyl radical from the benzophenone and an aminoalkyl radical from the amine. polymerinnovationblog.comresearchgate.net The aminoalkyl radical is generally the primary species that initiates the polymerization of monomers such as acrylates. researchgate.net

The molecular architecture of this compound is particularly efficient as it incorporates both the light-absorbing benzophenone chromophore and a tertiary amine (the morpholine (B109124) group) in a single molecule. This design allows it to function as a monocomponent or "amine-linked" Type II photoinitiator. researchgate.netrsc.org The intramolecular nature of the hydrogen abstraction process makes it highly efficient, often more so than systems using separate benzophenone and amine components. researchgate.net Studies on analogous benzophenone-amine structures confirm their high photoinitiation abilities. rsc.org

These characteristics make this compound and similar compounds extremely useful for applications that depend on rapid, controlled curing under UV light, including the production of coatings, inks, adhesives, dental materials, and materials for 3D printing. acs.orgnih.gov The capacity to efficiently generate free radicals is fundamental to the success of these polymerization technologies. nih.gov

Integration into Organic Light-Emitting Diodes (OLEDs) as Emissive or Host Materials

The benzophenone core is a well-established structural component in the design of organic semiconductors for Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov Its derivatives have been explored for use as both host materials in phosphorescent OLEDs (PhOLEDs) and as emissive materials. researchgate.netnih.govresearchgate.net The value of the benzophenone scaffold lies in its properties as a classic phosphor with a high triplet energy and efficient intersystem crossing, which are vital for high-performance OLEDs. researchgate.netnih.gov

Modern OLED materials are frequently based on a donor-acceptor (D-A) design to fine-tune their electronic and photophysical characteristics. mdpi.comrsc.org In such systems, the benzophenone unit typically functions as the electron acceptor. researchgate.net The structure of this compound, featuring an electron-deficient benzophenone core and a nitrogen-containing morpholine group, aligns with this D-A model, which is designed to facilitate charge transfer within the OLED device. researchgate.net

Benzophenone derivatives show significant promise as host materials in PhOLEDs. An effective host must possess a high triplet energy, exceeding that of the phosphorescent dopant, to facilitate efficient energy transfer to the light-emitting guest molecule. researchgate.netacs.org Scientists have developed novel host materials incorporating a benzophenone core that demonstrate high band gaps and triplet energies (e.g., >2.95 eV), enabling their use as universal hosts for a range of blue, green, yellow, and red phosphors. researchgate.netacs.org Devices employing these benzophenone-based hosts have achieved impressive external quantum efficiencies, with values as high as 19.2% for yellow phosphorescent emitters. acs.org

Furthermore, the benzophenone framework is being investigated for the creation of Thermally Activated Delayed Fluorescent (TADF) emitters. nih.gov TADF materials can harness non-emissive triplet excitons by converting them into emissive singlet excitons, which can lead to exceptional efficiencies in OLEDs. nih.gov For instance, bicarbazole-benzophenone D-A-D derivatives have been synthesized and used bifunctionally as deep-blue emitters and as hosts for green TADF and phosphorescent emitters. mdpi.com Although specific research on this compound in OLEDs is not widely reported, its fundamental structure is consistent with the design principles of advanced, high-efficiency OLED materials. researchgate.netmdpi.com

Role as Intermediates in the Synthesis of Specialty Chemicals and Functional Materials

This compound is a valuable building block in organic synthesis, providing a foundation for the construction of more complex and functional molecules. Its structure, featuring a reactive ketone and a morpholine ring, allows for diverse chemical modifications. It is employed as a synthetic intermediate in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.

A notable application is in the synthesis of amino acetylenic benzophenone derivatives. These compounds can be prepared through a Mannich reaction using benzophenone, formaldehyde, and morpholine, and are characterized by the presence of both acetylenic and morpholinomethyl groups. Certain molecules within this class have demonstrated potent H3-antagonist activity, highlighting their therapeutic potential.

The benzophenone scaffold is a common feature in medicinal chemistry, forming the core of drugs like the anti-inflammatory ketoprofen, the Parkinson's treatment tolcapone, and the cholesterol-lowering agent fenofibrate. nih.gov The development of new pharmacologically active compounds often begins with the modification of a core benzophenone structure. nih.gov For example, new benzophenone-N-ethyl morpholine ethers have been synthesized and assessed for anti-inflammatory properties. nih.gov In a similar vein, benzophenone-thiazole derivatives have been created as potential anticancer agents that inhibit vascular endothelial growth factor (VEGF-A). nih.gov

The synthesis of these elaborate molecules often requires multi-step pathways where a functionalized benzophenone, like this compound, can act as a crucial starting material. nih.gov The pre-installed morpholinomethyl group offers a specific site for further chemical reactions, steering the synthesis toward the desired complex product. This utility is further demonstrated by the synthesis of novel benzophenone-derived 1,2,3-triazoles that exhibit antimicrobial activity, underscoring the role of the benzophenone moiety as a versatile platform for creating new bioactive compounds. researchgate.net

Catalytic Applications in Non Biological Organic Synthesis

Utilization as a Building Block in Complex Organic Molecule Construction

The morpholine (B109124) and benzophenone (B1666685) moieties are both prevalent in pharmacologically active compounds, making 2-(Morpholinomethyl)benzophenone an attractive starting material for the synthesis of complex, bioactive molecules. mdpi.comnih.gov Its utility as a building block is demonstrated in the multi-step synthesis of a range of derivatives with potential therapeutic applications. nih.govrsc.orgnih.gov

For instance, it serves as a precursor for the synthesis of a variety of heterocyclic compounds. nih.govresearchgate.net The general reactivity of the benzophenone core and the morpholine ring allows for a diverse range of chemical modifications. rsc.org One notable application is in the synthesis of benzophenone-N-ethyl morpholine ethers, which have shown promise as anti-inflammatory agents. mdpi.com The synthesis typically involves the condensation of a hydroxy benzophenone with 4-(2-chloroethyl) morpholine hydrochloride. mdpi.com

Furthermore, the integration of other heterocyclic systems, such as 1,3,4-oxadiazole-2-(3H)thione and triazolothiadiazine, onto the benzophenone framework has been explored to generate compounds with significant antimicrobial activity. nih.gov These examples underscore the value of this compound as a versatile scaffold for the construction of complex molecules with diverse biological functions.

Role as Reagents in Various Organic Transformations

Beyond its role as a structural foundation, this compound can also act as a reagent, directly participating in and influencing the course of organic reactions. The chemical reactivity of the compound allows it to undergo transformations such as oxidation to form the corresponding ketones or carboxylic acids, and reduction of the ketone group to an alcohol. rsc.org The morpholine ring can also engage in nucleophilic substitution reactions. rsc.org

The presence of the morpholinomethyl group can also direct reactions to specific positions on the aromatic rings. This directing group effect is a valuable tool in organic synthesis, enabling regioselective functionalization. nih.gov For example, in the context of ketone-directed C-H functionalization, the carbonyl group of benzophenone derivatives can direct the arylation of C(sp²)–H bonds. nih.gov While specific examples detailing this compound as a directing group are still emerging, the principle is well-established for the broader class of aromatic ketones.

Ligand Design for Transition Metal Catalysis (e.g., Polymerization Catalysts)

The nitrogen and oxygen atoms within the morpholine moiety of this compound make it an excellent candidate for the design of chelating ligands for transition metal catalysis. rsc.org Schiff base ligands, formed by the condensation of an amine with a carbonyl compound, are particularly noteworthy for their ability to stabilize various transition metals in different oxidation states. sciencepublishinggroup.com this compound can serve as a precursor for such Schiff base ligands, which can then be coordinated with transition metals like copper(II) and cobalt(II). rsc.org

These resulting metal complexes have the potential to act as catalysts in a range of organic transformations, including oxidation reactions and carbon-carbon cross-coupling reactions. rsc.orgnih.gov The steric and electronic properties of the ligand, influenced by the morpholinomethyl and benzophenone groups, can be fine-tuned to modulate the catalytic activity and selectivity of the metal center. nih.gov While the specific application of this compound-derived ligands in polymerization catalysis is an area of ongoing research, the foundational principles of ligand design suggest significant potential.

Photoredox Catalysis and Radical Mediated Reactions

The benzophenone core of this compound is a well-known photosensitizer, capable of initiating photochemical reactions upon absorption of UV light. sigmaaldrich.com This property is central to its potential application in photoredox catalysis and radical-mediated reactions. Benzophenone and its derivatives are widely used as Type II photoinitiators in free-radical polymerization. researchgate.netpolymerinnovationblog.com In this process, the excited triplet state of the benzophenone abstracts a hydrogen atom from a co-initiator, generating radicals that initiate polymerization. polymerinnovationblog.com

Recent advancements have seen the application of benzophenone derivatives in photoinduced metal-free atom transfer radical polymerization (ATRP). rsc.org This methodology offers a controlled approach to polymer synthesis under mild conditions. Furthermore, visible-light-driven photoredox catalysis has been employed for the C-H functionalization of various organic molecules, a process that can be facilitated by photosensitizers. nih.govnih.gov Although direct and detailed studies on the specific role of this compound in these advanced photocatalytic systems are still developing, its inherent photochemical properties make it a strong candidate for such applications. The generation of radical intermediates from benzophenone derivatives is a key step in these transformations, enabling a wide range of synthetic possibilities. mdpi.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Morpholinomethyl)benzophenone, and how can reaction conditions be optimized?

The synthesis of this compound typically involves Mannich reactions , where morpholine, formaldehyde, and a benzophenone derivative react under controlled conditions. Key steps include:

  • Reagent preparation : Use equimolar ratios of benzophenone, morpholine, and formaldehyde in ethanol or aqueous ethanol as the solvent .
  • Reaction monitoring : Track progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization .
  • Optimization : Adjust pH (slightly acidic conditions favor imine formation) and temperature (room temperature for 1 hour, followed by overnight standing) to improve yields .
  • Purification : Recrystallize the product from ethanol to remove unreacted reagents and byproducts .

Basic: How should researchers validate the structural integrity of this compound?

Structural validation requires multimodal spectroscopic and analytical techniques :

  • ¹H/¹³C NMR : Confirm the presence of the morpholinomethyl group (e.g., δ ~2.5–3.5 ppm for morpholine protons and δ ~70–80 ppm for quaternary carbons) .
  • Elemental analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .
  • Mass spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ for molecular weight validation) .

Advanced: How does the morpholinomethyl substituent influence the compound’s electronic properties and reactivity in photochemical applications?

The morpholinomethyl group introduces electron-rich nitrogen and oxygen atoms , altering the compound’s electronic profile:

  • UV absorption : The group enhances π→π* transitions in the benzophenone core, shifting absorption maxima to longer wavelengths (~300–350 nm), useful in photo-crosslinking studies .
  • Photostability : Comparative studies with non-substituted benzophenones suggest improved stability under UV irradiation due to morpholine’s electron-donating effects .
  • Applications : This modification is leveraged in designing photoactive biopolymers (e.g., surface-independent medical adhesives) .

Advanced: What strategies resolve contradictions in biological activity data among morpholinomethyl-substituted benzophenone derivatives?

Discrepancies in cytotoxicity or antimicrobial activity often arise from substituent positioning and steric effects :

  • Structure-activity relationship (SAR) : Compare derivatives with morpholinomethyl groups at ortho, meta, and para positions. For example, ortho-substituted analogs show reduced cytotoxicity due to steric hindrance .
  • Computational modeling : Use density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental bioactivity .
  • Dose-response assays : Validate activity trends across multiple cell lines (e.g., IC₅₀ variations in cancer vs. normal cells) .

Advanced: How can researchers leverage this compound in designing Schiff base complexes for catalytic or medicinal applications?

The compound serves as a precursor for Schiff base ligands , which coordinate transition metals (e.g., Cu²⁺, Co²⁺) for advanced applications:

  • Synthesis : React with aldehydes or ketones to form imine linkages, followed by metal salt addition (e.g., CuCl₂ in methanol) .
  • Catalytic activity : Test complexes in oxidation reactions (e.g., cyclohexane to cyclohexanol) under mild conditions .
  • Antimicrobial screening : Assess metal complexes against Gram-positive/negative bacteria to identify enhanced activity compared to free ligands .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard classification : Classify as a Category III irritant (non-water-soluble) based on GHS guidelines. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Neutralize acidic or basic byproducts before disposal in designated organic waste containers .
  • Carcinogenicity : While benzophenone derivatives are classified as “possibly carcinogenic” by IARC, morpholinomethyl analogs lack explicit data—adopt precautionary measures .

Advanced: What analytical techniques are optimal for quantifying trace impurities in this compound?

  • GC-MS with derivatization : Derivatize samples using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility and detect impurities <10 ppm .
  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) for impurity profiling at 254 nm .
  • LOQ validation : Ensure limits of quantification (LOQ) ≤0.1% for regulatory compliance .

Advanced: How do solvent polarity and temperature affect the crystallization efficiency of this compound?

  • Solvent screening : Ethanol yields >90% crystallization efficiency due to moderate polarity (dielectric constant ~24.3). Avoid DMSO or DMF, which reduce yield via solvation .
  • Temperature gradient : Cooling from 60°C to 4°C over 12 hours produces larger, purer crystals (melting point 67–68°C) .

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